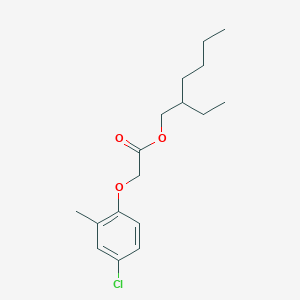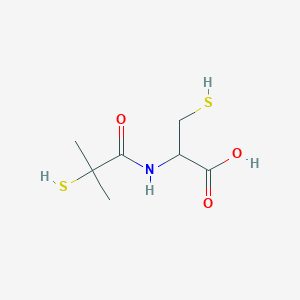
Thiobutarit
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiobutarit is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing compound that belongs to the class of thioesters. Thiobutarit has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mecanismo De Acción
The mechanism of action of thiobutarit is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. Thiobutarit has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
Thiobutarit has been shown to have various biochemical and physiological effects, including antifungal and antibacterial activity, anti-inflammatory activity, and potential anticancer activity. It has also been shown to have effects on the central nervous system, including the inhibition of acetylcholinesterase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiobutarit has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for careful handling due to its sulfur-containing nature.
Direcciones Futuras
There are several future directions for research on thiobutarit, including further studies on its mechanism of action, potential applications in agriculture, medicine, and material science, and the development of new synthesis methods to improve yield and purity. Additionally, there is a need for further studies on the potential toxicity of thiobutarit and its effects on the environment.
Métodos De Síntesis
Thiobutarit can be synthesized through various methods, including the reaction of butyric anhydride with hydrogen sulfide, the reaction of butyric acid with thionyl chloride and hydrogen sulfide, and the reaction of butyric acid with phosphorus pentasulfide. The yield and purity of thiobutarit depend on the method of synthesis and the purity of the starting materials.
Aplicaciones Científicas De Investigación
Thiobutarit has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, thiobutarit has been shown to have antifungal and antibacterial properties, making it a potential candidate for use as a pesticide or herbicide. In medicine, thiobutarit has been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer. In material science, thiobutarit has been studied for its potential use in the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAFHZCUKUDDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CS)C(=O)O)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860805 |
Source


|
| Record name | N-(2-Methyl-2-sulfanylpropanoyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

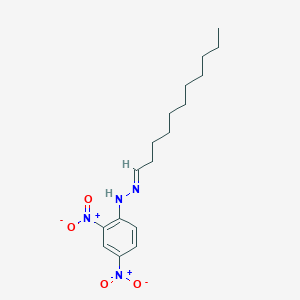
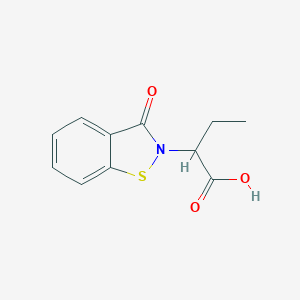
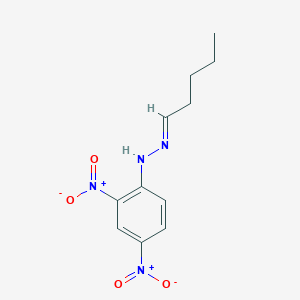

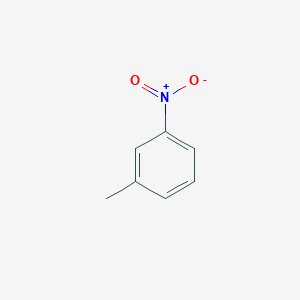



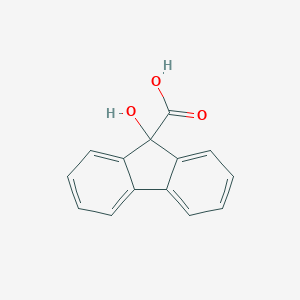
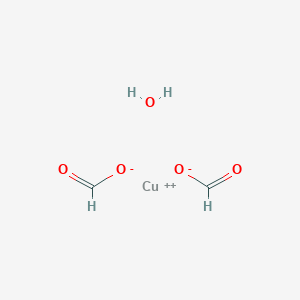
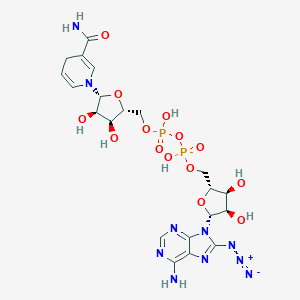
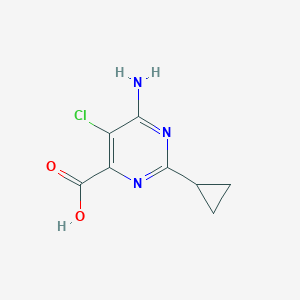
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
